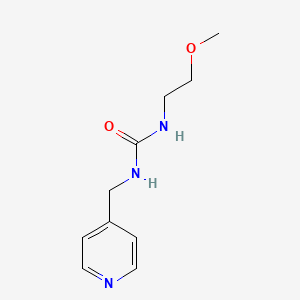
N-(2-methoxyethyl)-N'-(4-pyridinylmethyl)urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of N-alkoxy-N-chloroureas with appropriate pyridines in acetonitrile or ether solution, as demonstrated in the synthesis of N-[1-(4-amino)pyridinium]-N-methoxyurea chloride and its analogs (Shtamburg et al., 2016). This method can be adapted for the synthesis of N-(2-methoxyethyl)-N'-(4-pyridinylmethyl)urea by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by variations in conformations and intermolecular interactions, as seen in the crystal structure analysis of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, which revealed a rare Z′=5 value indicating five symmetry-independent molecules within the crystal structure (Kumar et al., 2000). This suggests that N-(2-methoxyethyl)-N'-(4-pyridinylmethyl)urea could also exhibit complex solid-state structures.
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, such as the solvolysis of N,N-bis(2-picolyl)ureas in alcohol solvents facilitated by Cu(II) ions, leading to cleavage involving nucleophilic addition and strong assistance of bis(2-picolyl)amine leaving group departure (Belzile et al., 2014). This indicates the potential reactivity of N-(2-methoxyethyl)-N'-(4-pyridinylmethyl)urea under similar conditions.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-7-6-12-10(14)13-8-9-2-4-11-5-3-9/h2-5H,6-8H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYRIBONIQVEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(pyridin-4-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1-naphthyloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4539825.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4539830.png)
![8-(2-butoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4539840.png)
![4-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4539853.png)
![4-chloro-N-{2-chloro-4-[(diphenylacetyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B4539856.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole](/img/structure/B4539857.png)
![N-[3-(diethylamino)propyl]-4-methylbenzenesulfonamide](/img/structure/B4539865.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4539875.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-biphenylylbenzamide](/img/structure/B4539889.png)


![N-[3-(1-azepanyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4539906.png)